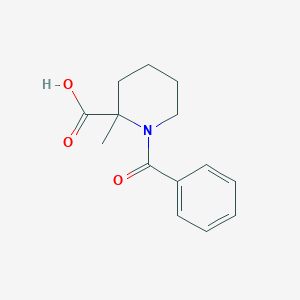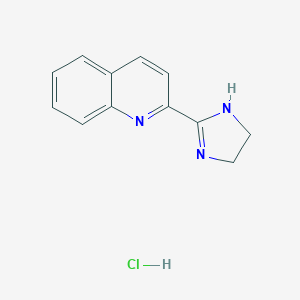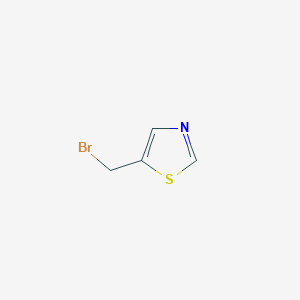
6-methoxy-2-propan-2-yl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-propan-2-yl-1H-benzimidazole, also known as Praziquantel, is a synthetic compound that is widely used in the treatment of parasitic infections. It was first synthesized in the 1970s and has since become one of the most effective drugs for the treatment of parasitic infections, particularly those caused by tapeworms and flukes.
Mecanismo De Acción
6-methoxy-2-propan-2-yl-1H-benzimidazole works by disrupting the integrity of the parasite's cell membrane, causing the parasite to lose its ability to maintain its structure and function. This leads to the death of the parasite, which is then eliminated from the body. This compound is also thought to have an immunomodulatory effect, which may help to reduce inflammation and improve the overall immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis, the disruption of ion channels, and the modulation of neurotransmitter release. It has also been shown to have an effect on the immune system, including the activation of macrophages and the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-2-propan-2-yl-1H-benzimidazole has a number of advantages for use in lab experiments, including its high efficacy against a wide range of parasitic infections, its low toxicity, and its ease of administration. However, there are also some limitations to its use, including the need for repeated dosing, the potential for drug resistance, and the limited availability of the drug in some regions.
Direcciones Futuras
There are a number of future directions for research on 6-methoxy-2-propan-2-yl-1H-benzimidazole, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of other parasitic infections, and the exploration of its immunomodulatory effects. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential interactions with other drugs and its effects on different populations, such as children and pregnant women.
Conclusion:
In conclusion, this compound is a synthetic compound that has become one of the most effective drugs for the treatment of parasitic infections, particularly those caused by tapeworms and flukes. Its mechanism of action involves the disruption of the parasite's cell membrane, leading to its death and elimination from the body. This compound has a number of advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound should focus on the development of new formulations and delivery methods, as well as the investigation of its potential use in the treatment of other parasitic infections and its immunomodulatory effects.
Métodos De Síntesis
6-methoxy-2-propan-2-yl-1H-benzimidazole is synthesized through a multi-step process that involves the condensation of 4-chloroaniline with ethyl oxalate to form 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxamido)-5-hydroxybenzaldehyde, which is further reacted with 2-propanol and methanol to form this compound, or this compound.
Aplicaciones Científicas De Investigación
6-methoxy-2-propan-2-yl-1H-benzimidazole has been extensively studied for its efficacy in the treatment of parasitic infections, particularly those caused by tapeworms and flukes. It has also been studied for its potential use in the treatment of other parasitic infections, such as schistosomiasis and fascioliasis. In addition, this compound has been studied for its mechanism of action and its effects on the immune system.
Propiedades
| 192696-36-9 | |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-methoxy-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-12-9-5-4-8(14-3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
IAIIVKQZTWAAHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)OC |
SMILES canónico |
CC(C)C1=NC2=C(N1)C=C(C=C2)OC |
Sinónimos |
1H-Benzimidazole,5-methoxy-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


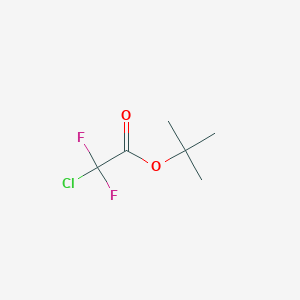
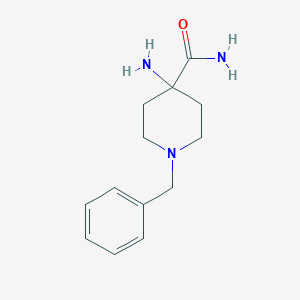
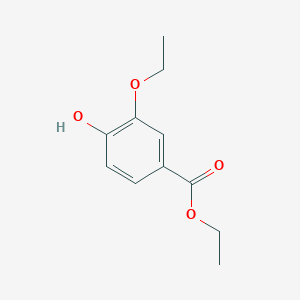
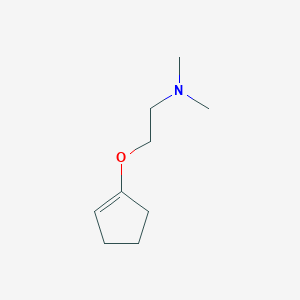
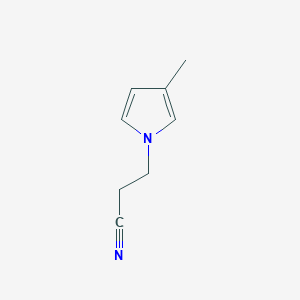
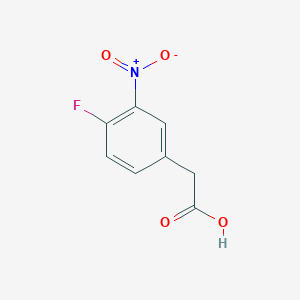
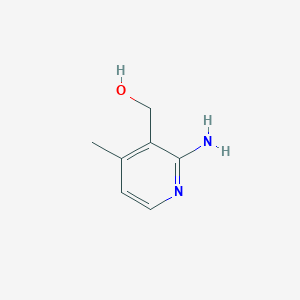
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)



